BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation in clinical trials for treating autoimmune diseases, including rheumatoid arthritis (RA) and primary Sjögren’s syndrome [, ]. It belongs to a novel series of carbazole and tetrahydrocarbazole-based inhibitors.
The final step in synthesizing BMS-986142 involves constructing a chiral axis diastereoselectively during the base-mediated cyclization of the quinazolinedione fragment [].
Interestingly, ripening of the crystalline active pharmaceutical ingredient (API) was observed and investigated, leading to a significant improvement in API purity [].
A key chemical reaction in BMS-986142's synthesis is the base-mediated cyclization of the quinazolinedione fragment, leading to the formation of the desired atropisomer [].
Further research explored the metabolic pathways of BMS-986142 in first-in-human (FIH) studies, leading to the characterization of major metabolites []. This analysis aids in understanding the drug's metabolic fate and potential interactions.
BMS-986142 acts by selectively and reversibly inhibiting BTK, a key enzyme in B cell receptor (BCR) signaling, Fcγ receptor signaling in monocytes, and Fcε receptor signaling in mast cells and basophils []. These pathways are implicated in autoimmune disease pathophysiology.
Specifically, BMS-986142 exhibits potent inhibition of BTK with an IC50 of 0.5 nM []. It effectively blocks antigen receptor-dependent signaling and downstream functional responses in human B cells, including cytokine production, co-stimulatory molecule expression, and proliferation (IC50 ≤ 5 nM) [].
Additionally, BMS-986142 inhibits Fcγ receptor-dependent cytokine production in peripheral blood mononuclear cells and RANK-L-induced osteoclastogenesis [].
BMS-986142 demonstrates favorable pharmacokinetic properties, with rapid absorption and peak concentrations achieved within 2 hours of oral administration []. It exhibits a gradual elimination profile with a half-life of up to 11 hours, supporting once-daily dosing [].
The drug displays linear pharmacokinetics following single and multiple doses []. Importantly, BMS-986142 does not affect the pharmacokinetics of methotrexate (MTX), a common co-medication for RA [].
Rheumatoid Arthritis (RA): Preclinical studies demonstrated robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) []. In CIA models, suboptimal doses of BMS-986142 combined with standard-of-care RA treatments (methotrexate, etanercept, murine CTLA4-Ig) resulted in improved efficacy compared to single-agent therapy []. A phase 2 clinical trial investigated BMS-986142 in RA patients [].
Primary Sjögren's Syndrome: BMS-986142 is also under clinical investigation for primary Sjögren's Syndrome [].
Pharmacokinetic and Pharmacodynamic Profiling: Studies in healthy subjects demonstrated favorable safety, pharmacokinetic, and pharmacodynamic profiles for BMS-986142 [, ]. These studies revealed dose- and concentration-dependent inhibition of CD69 expression, a marker of lymphocyte activation, following BMS-986142 administration [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5